4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(5-methyl-2-propoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-10-23-15-9-4-12(2)11-16(15)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h4-9,11,18H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRWHOPCQBCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of 5-methyl-2-propoxybenzenesulfonamide to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Coupling Reaction: The coupling of the resulting amine with benzoic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1.1. Anti-Cancer Activity
The compound exhibits significant anti-cancer properties, particularly against various human cancer cell lines. Studies have shown that derivatives of PABA, including 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, can inhibit the proliferation of cancer cells effectively:
- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2) .
- IC50 Values : Research indicates that some synthesized derivatives have IC50 values as low as 0.16 µM, demonstrating potency superior to traditional chemotherapeutics like doxorubicin .
1.2. Anti-Inflammatory Properties
The compound has shown promise in treating inflammatory conditions:
- Cyclooxygenase Inhibition : It selectively inhibits cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Selectivity indices indicate a preference for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Scavenging Activity : The compound exhibits antioxidant properties, with scavenging activities greater than 75% compared to ascorbic acid, indicating potential use in managing oxidative stress-related conditions .
1.3. Antimicrobial Activity
The antimicrobial efficacy of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid has been evaluated against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that this compound can nullify the bacteriostatic effect of sulfonamide antibiotics by competing with PABA for enzyme binding sites critical for bacterial growth .
- Broad-Spectrum Activity : It has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Synthesis and Structural Variants
The synthesis of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Sulfonation | Introduction of the sulfonyl group onto the aromatic ring. |
| 2 | Amination | Substitution of an amino group at the para position relative to the sulfonyl group. |
| 3 | Alkoxylation | Addition of the propoxy group to enhance solubility and bioavailability. |
These synthetic routes are crucial for optimizing the compound's pharmacological properties and enhancing its therapeutic efficacy.
Case Studies and Research Findings
Several studies highlight the potential applications and effectiveness of this compound:
- A study demonstrated that derivatives of PABA with modifications similar to those found in 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid exhibited enhanced anti-cancer activity against MCF-7 breast cancer cells, with IC50 values significantly lower than reference drugs .
- Another investigation into its anti-inflammatory properties revealed that compounds with similar structures showed a marked reduction in inflammatory markers in vitro, suggesting a mechanism that warrants further exploration for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenylsulfonyl moiety significantly influence physicochemical properties. For example:
- Alkoxy Groups (Propoxy): The propoxy group in the target compound may increase lipophilicity, enhancing membrane permeability compared to halogenated analogs .
Biological Activity
4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, a sulfanilamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that sulfonamide compounds, including 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, exhibit bacteriostatic effects by competing with p-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts folate synthesis essential for bacterial growth .
Table 1: Antimicrobial Activity of 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 128 μg/mL |
Anticancer Activity
In vitro studies have shown that the compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| DLD-1 (Colon Cancer) | 9.1 |
| HCT116 (Colon Cancer) | 25 |
| MCF7 (Breast Cancer) | 15 |
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. Specifically, it inhibits methionine aminopeptidase (METAP2), which is crucial for processing proteins by removing N-terminal methionine residues . This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the sulfonamide and aromatic rings significantly affect the compound's biological activity. For instance, substituents that enhance electron-withdrawing properties tend to increase antibacterial potency while bulky groups may reduce activity due to steric hindrance .
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial activity |
| Bulky substituents | Decreased activity |
| Para-position substitutions | Variable effects depending on size |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Ejim et al. (2004) demonstrated that derivatives of sulfonamides, including our compound, showed potent activity against Candida species with MIC values ranging from 8 to 32 μg/mL. The study highlighted the potential for these compounds in antifungal chemotherapy . -
Case Study on Cancer Cell Lines :
A recent evaluation of TASIN analogs revealed that modifications similar to those in our compound led to significant antiproliferative effects against colon cancer cell lines. The findings suggest that targeting specific mutations can enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-{[(5-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of the parent benzoic acid derivative. A common approach is reacting 4-aminobenzoic acid with 5-methyl-2-propoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for the sulfonamide NH proton (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methoxy/propoxy groups (3.0–4.5 ppm).
- ¹³C NMR : Confirm the sulfonyl group (δ ~110–120 ppm) and benzoic acid carbonyl (δ ~170 ppm).
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) are diagnostic. Mass spectrometry (ESI-MS or HRMS) validates molecular weight .
Q. How can researchers assess the aqueous solubility and stability of this compound under physiological conditions?
- Methodological Answer : Perform pH-dependent solubility studies (pH 1–10) using shake-flask methods with HPLC quantification. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C over 24–72 hours, monitoring degradation via LC-MS. Buffer solutions should mimic biological matrices (e.g., PBS) to predict in vivo behavior .
Advanced Research Questions
Q. What computational strategies are recommended to model the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to sulfonamide-sensitive targets like carbonic anhydrase. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometry and evaluate electrostatic potential surfaces for reactivity insights .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) influence its physicochemical and pharmacological properties?
- Methodological Answer : Synthesize analogs with substituents varying in steric bulk (methyl vs. propyl) or electronic effects (electron-withdrawing groups like Cl or NO₂). Compare logP (HPLC-derived), solubility, and in vitro potency (e.g., enzyme inhibition IC₅₀). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent properties (Hammett σ, π parameters) with bioactivity .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (buffer pH, temperature, enzyme concentration) and validate compound purity (≥95% by HPLC). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Investigate off-target effects via selectivity profiling against related enzymes. Meta-analysis of literature data with attention to assay methodologies (e.g., kinetic vs. endpoint measurements) clarifies discrepancies .
Q. How can researchers design stability-indicating methods for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate specificity via forced degradation (heat, acid/base, oxidation). Include internal standards (e.g., deuterated analogs) to correct matrix effects. Limit of quantification (LOQ) should be ≤10 ng/mL for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
